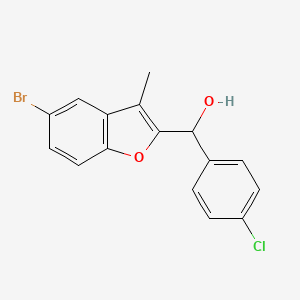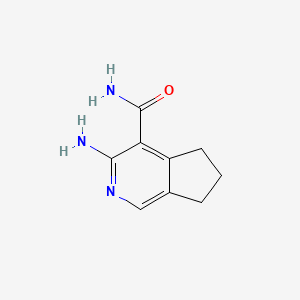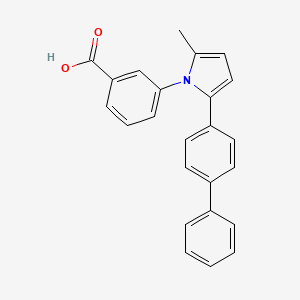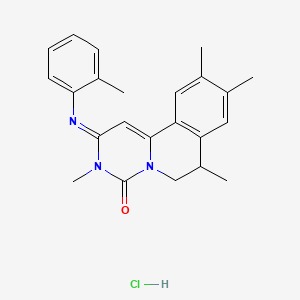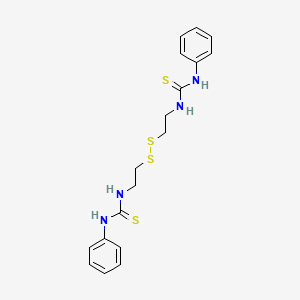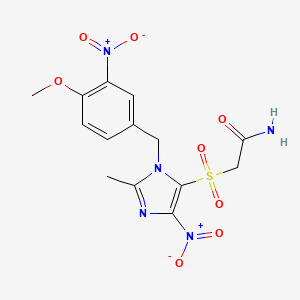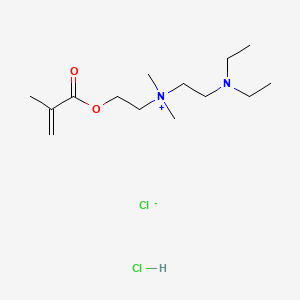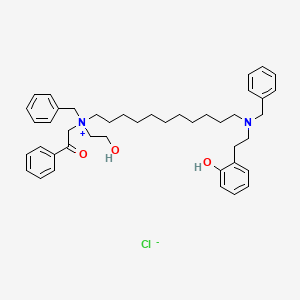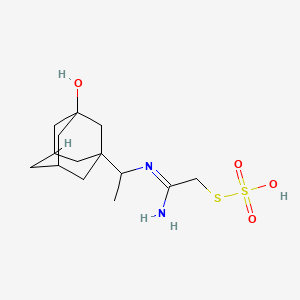
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- is a chemical compound with a unique structure that includes a hydrazine moiety substituted with dimethyl and bromoallyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- typically involves the reaction of 1,1-dimethylhydrazine with an appropriate bromoallyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoallyl group to other functional groups.
Substitution: The bromoallyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine oxides, while substitution reactions can produce a wide range of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and functional groups.
Wirkmechanismus
The mechanism by which Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoallyl group can participate in nucleophilic substitution reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative without the bromoallyl group.
1,2-Dimethylhydrazine: Another hydrazine derivative with different substitution patterns.
Hydrazine: The parent compound, which is less substituted and more reactive.
Uniqueness
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- is unique due to the presence of both dimethyl and bromoallyl groups, which confer distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from simpler hydrazine derivatives.
Eigenschaften
CAS-Nummer |
102570-85-4 |
|---|---|
Molekularformel |
C5H11BrN2 |
Molekulargewicht |
179.06 g/mol |
IUPAC-Name |
2-(2-bromoprop-2-enyl)-1,1-dimethylhydrazine |
InChI |
InChI=1S/C5H11BrN2/c1-5(6)4-7-8(2)3/h7H,1,4H2,2-3H3 |
InChI-Schlüssel |
ASHIUEBYCZUTMW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)NCC(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


